WAY-100635 maleate

5-HT1A receptor autoradiography receptor quantification G-protein-coupled receptors

Silent 5-HT1A antagonist that labels the entire receptor population, yielding 60-165% higher Bmax than agonist radioligands. Superior brain uptake (3.15 ratio) enables high-contrast PET imaging. Essential for autoradiographic mapping with >7-fold higher affinity vs [3H]8-OH-DPAT. Ideal reference standard for GTPγS and cAMP functional assays.

Molecular Formula C29H38N4O6
Molecular Weight 538.6 g/mol
Cat. No. B8082345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-100635 maleate
Molecular FormulaC29H38N4O6
Molecular Weight538.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyXIGAHNVCEFUYOV-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-100635 Maleate: A 5-HT1A Receptor Antagonist for Neuropharmacology Research and PET Tracer Development


N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate, widely recognized as WAY-100635 maleate, is a potent and selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. It is a silent antagonist with an IC50 value of 0.91 nM and a Ki value of 0.39 nM for the human recombinant 5-HT1A receptor [1]. The compound is a cornerstone in neuroscience research, serving as a gold standard for both in vitro receptor binding studies and as the parent structure for the development of carbon-11 and fluorine-18 labeled radiotracers for in vivo positron emission tomography (PET) imaging of the serotonergic system [2]. Its high affinity and selectivity profile makes it an indispensable tool for investigating the role of 5-HT1A receptors in neuropsychiatric disorders, including depression, anxiety, and schizophrenia [3].

Why Generic 5-HT1A Ligands Cannot Substitute for WAY-100635 Maleate in Rigorous Research


The 5-HT1A receptor is a complex target with distinct high- and low-affinity states that are differentially labeled by agonists versus antagonists. Generic substitution with a 5-HT1A agonist radioligand, such as [3H]8-OH-DPAT, fails to provide a complete picture of receptor density and distribution, as it labels only the G-protein-coupled (high-affinity) state [1]. In contrast, WAY-100635, as a silent antagonist, labels the entire population of 5-HT1A receptors regardless of their coupling state, yielding a 60-165% higher binding site density and offering a more accurate and robust quantification of total receptor protein [2]. Furthermore, while fluorinated analogs like [18F]FCWAY have been developed for PET imaging, direct comparative pharmacokinetic studies reveal that the parent compound, WAY-100635, demonstrates superior brain uptake and biodistribution characteristics in preclinical models, which are critical for maximizing imaging contrast and signal-to-noise ratios [3].

Quantitative Differentiation of WAY-100635 Maleate from Key Comparators


Superior Quantification of Total Receptor Density: WAY-100635 vs. Agonist Radioligand [3H]8-OH-DPAT

WAY-100635, as an antagonist, binds to both G-protein-coupled and uncoupled 5-HT1A receptors, whereas the agonist [3H]8-OH-DPAT primarily labels the high-affinity, coupled state [1]. In post-mortem human brain tissue, [3H]WAY-100635 consistently labeled a significantly higher number of binding sites (Bmax) than [3H]8-OH-DPAT, with a 60-70% increase in most brain regions and a 165% increase in the cingulate gyrus [2]. This demonstrates that WAY-100635 provides a more comprehensive measure of total 5-HT1A receptor protein expression.

5-HT1A receptor autoradiography receptor quantification G-protein-coupled receptors

Enhanced Brain Uptake and Biodistribution: WAY-100635 vs. Fluorinated Analog FCWAY

A comparative pharmacokinetic study in rats directly measured the brain-to-blood distribution ratio for both WAY-100635 and its fluorinated analog, FCWAY [1]. The parent compound, WAY-100635, demonstrated a significantly higher brain-to-blood partition coefficient (AUCbrain/AUCblood) of 3.15 ± 0.42, compared to a ratio of 2.20 ± 0.34 for FCWAY [2]. This represents a 43% higher relative brain exposure for WAY-100635, a critical advantage for a PET tracer where maximizing target-to-background signal is paramount.

Pharmacokinetics Brain penetration PET tracer development biodistribution

Higher Affinity and Specificity in Autoradiography: [3H]WAY-100635 vs. [3H]8-OH-DPAT

In quantitative autoradiography studies, [3H]WAY-100635 demonstrates a higher binding affinity (Kd) for the 5-HT1A receptor compared to the agonist radioligand [3H]8-OH-DPAT [1]. Specifically, in the rat brain hippocampal formation, the Kd for [3H]WAY-100635 was ∼1 nM, whereas the Kd for [3H]8-OH-DPAT was between 1.1 and 2.3 nM. More pronounced differences were observed in the entorhinal cortex (Kd of 0.44 nM for [3H]WAY-100635 vs. 3.2 nM for [3H]8-OH-DPAT) and the dorsal raphe nucleus (Kd of 0.52 nM vs. 3.4 nM) [2]. This higher affinity translates to a more robust and specific signal, especially in regions with lower receptor density.

Receptor autoradiography binding affinity 5-HT1A antagonist

Optimal Scientific and Industrial Applications for WAY-100635 Maleate


Absolute Quantification of Total 5-HT1A Receptor Density in Post-Mortem Tissue

Researchers investigating changes in 5-HT1A receptor expression in neuropsychiatric disorders require an accurate measurement of total receptor protein. In such studies, the use of [3H]WAY-100635 for quantitative autoradiography is essential because, as a silent antagonist, it labels the entire receptor population (coupled and uncoupled), providing a 60-165% higher Bmax signal compared to agonist radioligands like [3H]8-OH-DPAT, which only detect the G-protein-coupled fraction [1]. This ensures that observed differences are due to genuine changes in receptor density rather than artifacts of altered G-protein coupling states.

In Vivo PET Imaging Studies Requiring High Contrast and Signal-to-Noise Ratio

When developing or selecting a radiotracer for clinical PET studies of the 5-HT1A system, the superior brain-to-blood distribution ratio of the parent compound WAY-100635 (3.15 ± 0.42 in rats) provides a quantifiable advantage over its analog FCWAY (2.20 ± 0.34) [1]. This 43% higher brain exposure is critical for maximizing specific binding signal in regions of interest while minimizing non-specific background, which directly translates to improved image quality and more precise quantification of receptor binding potential (BPND) in human subjects. This makes [carbonyl-11C]WAY-100635 the gold-standard tracer for these applications [2].

High-Sensitivity Autoradiography for Mapping Low-Abundance Receptors

For autoradiographic mapping of 5-HT1A receptors in brain regions with sparse expression, such as certain neocortical layers or subregions of the cerebellum, the high affinity of [3H]WAY-100635 is a decisive factor. With a Kd of 0.44 nM in the rat entorhinal cortex compared to 3.2 nM for [3H]8-OH-DPAT, [3H]WAY-100635 provides a >7-fold higher affinity, enabling the detection and reliable quantification of receptors that would be near the limit of detection with lower-affinity agonist radioligands [1]. This makes it the reagent of choice for detailed neuroanatomical studies of the serotonergic system.

In Vitro Pharmacological Screening for Silent Antagonism

For screening compounds for functional antagonist activity at the 5-HT1A receptor, WAY-100635 maleate serves as the quintessential reference standard. Its profile as a potent (IC50 = 0.91 nM) and silent antagonist is well-documented, making it an ideal tool for validating assay systems (e.g., GTPγS binding assays, cAMP inhibition assays) and for use as a positive control to define maximal antagonism [1]. Its availability in high purity (≥98-99%) from multiple reputable vendors ensures experimental reproducibility across different studies and institutions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for WAY-100635 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.